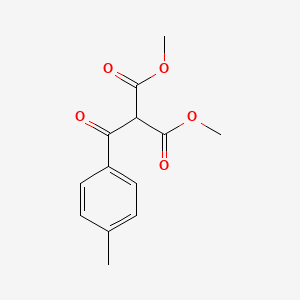
dimethyl (4-methylbenzoyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (4-methylbenzoyl)malonate, also known as DMMM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including organic synthesis, medicinal chemistry, and material science.
Aplicaciones Científicas De Investigación
Dimethyl (4-methylbenzoyl)malonate has been extensively used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and functional materials. For instance, dimethyl (4-methylbenzoyl)malonate has been used in the synthesis of anti-cancer agents, anti-inflammatory drugs, and herbicides. Moreover, dimethyl (4-methylbenzoyl)malonate has been used as a key intermediate in the synthesis of organic light-emitting diodes (OLEDs) and liquid crystals.
Mecanismo De Acción
The mechanism of action of dimethyl (4-methylbenzoyl)malonate is not fully understood, but it is believed to act as a Michael acceptor, reacting with various nucleophiles such as thiols, amines, and carboxylic acids. This reactivity makes it a useful building block in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of dimethyl (4-methylbenzoyl)malonate. However, studies have shown that dimethyl (4-methylbenzoyl)malonate can inhibit the growth of cancer cells and has anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using dimethyl (4-methylbenzoyl)malonate in lab experiments is its versatility as a building block in organic synthesis. Moreover, dimethyl (4-methylbenzoyl)malonate is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, dimethyl (4-methylbenzoyl)malonate is highly reactive and can be unstable under certain conditions, which can make it challenging to handle in lab experiments.
Direcciones Futuras
There are several future directions for research on dimethyl (4-methylbenzoyl)malonate. Firstly, further studies are needed to understand the mechanism of action of dimethyl (4-methylbenzoyl)malonate and its potential applications in medicinal chemistry. Secondly, there is a need to explore the use of dimethyl (4-methylbenzoyl)malonate in the synthesis of functional materials such as OLEDs and liquid crystals. Finally, there is a need to develop new synthetic methods for dimethyl (4-methylbenzoyl)malonate that are more efficient and environmentally friendly.
Conclusion:
In conclusion, dimethyl (4-methylbenzoyl)malonate is a versatile chemical compound that has significant potential for applications in various areas of scientific research. Its ease of synthesis and reactivity make it a useful building block in organic synthesis, and its potential applications in medicinal chemistry and material science make it an exciting area for future research.
Métodos De Síntesis
Dimethyl (4-methylbenzoyl)malonate can be synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with diethyl malonate, followed by the esterification of the resulting intermediate with methanol in the presence of a catalyst such as p-toluenesulfonic acid. The final product is obtained after purification through column chromatography.
Propiedades
IUPAC Name |
dimethyl 2-(4-methylbenzoyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-8-4-6-9(7-5-8)11(14)10(12(15)17-2)13(16)18-3/h4-7,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBPFRFPHFWGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

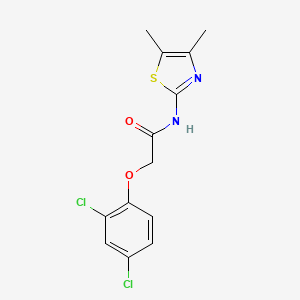

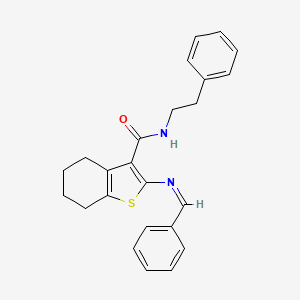
![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5770701.png)
![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B5770717.png)


![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5770737.png)
methyl]amino}benzoate](/img/structure/B5770742.png)
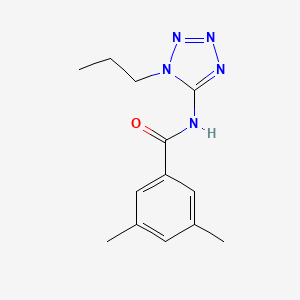
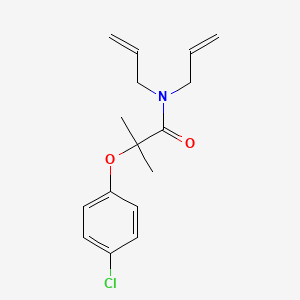
![1-[(2-bromo-4-ethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5770761.png)
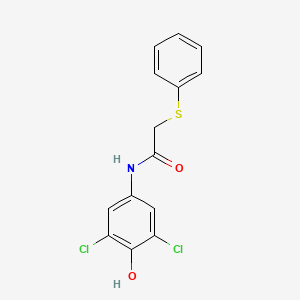
![1-{[5-(2-furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5770779.png)